2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a synthetic compound characterized by a pteridine core substituted with a phenylamine group at position 4 and a 4-(2-methoxyphenyl)piperazine moiety at position 2. This structural motif is frequently employed in medicinal chemistry due to the piperazine ring’s versatility in modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-31-19-10-6-5-9-18(19)29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNRFYMJTAVASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Coupling with Pteridine Derivative: The piperazine intermediate is then coupled with a pteridine derivative, such as 4-chloropteridine, using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the pteridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced pteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine involves its interaction with molecular targets such as adrenergic receptors. It acts as an antagonist at these receptors, blocking the binding of endogenous ligands like norepinephrine and epinephrine. This blockade can modulate various physiological responses, including vasoconstriction and neurotransmission .
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares key structural features with several derivatives:
- Core modifications: Replacement of the pteridine core with isoindolinone (e.g., 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one, 9) or pyridine (e.g., 18F-MPPF) alters electronic properties and steric bulk .
- Substituent flexibility : The 4-(2-methoxyphenyl)piperazine group is conserved across analogs but varies in linker length (e.g., butyl in 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine ) or terminal functional groups (e.g., chloroacetamide in 3 ) .
Receptor Affinity and Selectivity
Key Observations :
- The 4-(2-methoxyphenyl)piperazine moiety enhances binding to monoaminergic receptors. For example, ST 38 achieves subnanomolar D3 affinity due to the extended butyl linker and rigid cinnamoylamide group .
- Modifications to the core scaffold influence selectivity: Isoindolinone derivatives (e.g., Compound 9) exhibit 5-HT1A specificity, whereas pteridine/pyridine-based analogs may favor different targets .
Pharmacological and Therapeutic Implications
- 5-HT1A Applications : Analogs like Compound 9 and 18F-MPPF are pivotal in studying depression and anxiety disorders due to their high receptor affinity and imaging capabilities .
- Dopaminergic Targeting : ST 38 ’s D3 selectivity (153-fold over D2) positions it as a candidate for treating addiction or Parkinson’s disease .
- Anticancer Potential: Derivatives with trifluoroethoxy or pyridinyl groups (e.g., N-(3-methoxy-4-...piperidin-4-amine) show activity in kinase inhibition assays, though mechanisms remain under investigation .
Biological Activity
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine, commonly referred to as a pteridine derivative, has garnered attention in pharmacological research due to its interaction with alpha1-adrenergic receptors (α1-AR). This compound is notable for its potential therapeutic applications in treating various neurodegenerative and psychiatric disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.
The primary mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine involves its role as a ligand for the alpha1-adrenergic receptor. The interaction with α1-AR leads to several biochemical effects:
- Adrenergic Signaling Pathway : The compound modulates the adrenergic signaling pathway, which is crucial in regulating smooth muscle contraction in blood vessels, the lower urinary tract, and prostate tissues.
- Binding Affinity : Research indicates that this compound exhibits a binding affinity for α1-adrenergic receptors ranging from 22 nM to 250 nM, highlighting its potential as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine has been evaluated through absorption, distribution, metabolism, and excretion (ADME) studies. Key findings include:
- Absorption and Distribution : The compound is absorbed effectively when administered and shows favorable distribution characteristics within biological systems.
- Metabolism : Metabolic pathways involve oxidation and reduction processes that yield various derivatives, which may also contribute to its biological activity .
The biochemical properties of this compound are critical for understanding its functionality:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N7O |
| Molecular Weight | 413.5 g/mol |
| Binding Affinity | 22 - 250 nM |
These properties underline the structural complexity and potential interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine effectively inhibits α1-AR-mediated smooth muscle contraction, suggesting its application in managing conditions like hypertension and benign prostatic hyperplasia .
- Docking Studies : Molecular docking simulations have provided insights into the binding orientation of the compound at the α1-AR site. These studies suggest that specific amino acid interactions within the receptor enhance binding stability, which could be leveraged for drug design .
- Comparative Analysis : Comparative analyses with other arylpiperazine-based antagonists have shown that this compound possesses superior efficacy in receptor binding and functional antagonism.
Applications in Scientific Research
The diverse applications of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine extend beyond pharmacology:
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
- Biological Research : The compound is utilized in studying receptor interactions and signaling pathways relevant to neurological disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including piperazine ring formation, pteridine core assembly, and selective substitutions. Key challenges include controlling regioselectivity during pteridin-4-amine formation and minimizing side reactions (e.g., over-alkylation). Optimization strategies:
- Use palladium-catalyzed cross-coupling for aryl-amine bond formation to improve yield .
- Employ microwave-assisted synthesis to reduce reaction time and enhance purity .
- Monitor intermediates via HPLC to ensure stepwise progression and minimize byproducts.
Q. Which spectroscopic and analytical methods are most reliable for confirming the compound’s structural integrity?
- Answer : A combination of techniques is critical:
- 1H/13C NMR : Verify substituent positions on the piperazine and pteridine rings (e.g., methoxy group at 2-position of phenyl) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C24H24N6O) and rule out isotopic impurities .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. How should researchers design in vitro assays to evaluate the compound’s interaction with serotonin receptors?
- Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-LSD for 5-HT2A) in competition studies to determine Ki values .
- Functional assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing recombinant receptors to assess agonism/antagonism .
- Selectivity panels : Test against related GPCRs (e.g., dopamine D2, adrenergic α1) to confirm specificity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s pharmacokinetic properties and target engagement?
- Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptor binding pockets (e.g., 5-HT1A/5-HT7) .
- QSAR models : Train on datasets of piperazine-pteridine derivatives to predict logP, BBB permeability, and metabolic stability .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for affinity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Answer : Contradictions may arise from assay variability or impurities. Methodological solutions:
- Replicate studies : Use standardized protocols (e.g., CEREP panels) for consistent receptor profiling .
- Purity validation : Apply LC-MS (>98% purity) and elemental analysis to exclude batch-specific impurities .
- Meta-analysis : Pool data from independent labs using random-effects models to identify consensus EC50/IC50 ranges .
Q. What strategies enhance target selectivity when modifying the piperazine or pteridine moieties?
- Answer :
- SAR studies : Systematically vary substituents (e.g., 2-methoxyphenyl vs. 4-fluorophenyl on piperazine) and measure off-target effects .
- Bioisosteric replacement : Substitute pteridine with quinazoline to assess impact on kinase selectivity .
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended targets .
Q. How can stability and degradation pathways be characterized under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions, followed by LC-MS to identify degradation products .
- Long-term stability : Store at -80°C under argon and monitor purity monthly via HPLC to establish shelf-life .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using UPLC-QTOF .
Q. What in vivo models are appropriate for evaluating therapeutic potential in neurological disorders?
- Answer :
- Rodent models : Use tail suspension (depression) or Morris water maze (cognitive impairment) tests, with dose-ranging (1–10 mg/kg, i.p.) .
- Pharmacokinetic profiling : Measure plasma/brain concentrations via LC-MS/MS to correlate exposure with efficacy .
- Toxicology screens : Assess hepatic (ALT/AST) and renal (BUN/creatinine) markers after 14-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
